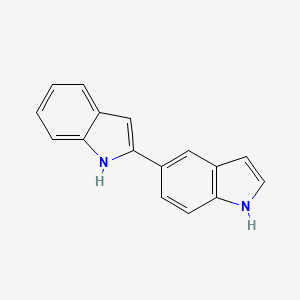
4-Acetyl-7-methyl-5-oxooctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-7-methyl-5-oxooctanenitrile is an organic compound with a complex structure that includes functional groups such as acetyl, methyl, oxo, and nitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-7-methyl-5-oxooctanenitrile can be achieved through multiple synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the acetyl, methyl, oxo, and nitrile groups under controlled conditions. For example, the compound can be synthesized by the reaction of a ketone with a nitrile in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes typically use advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-7-methyl-5-oxooctanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxylamine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
4-Acetyl-7-methyl-5-oxooctanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetyl-7-methyl-5-oxooctanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Acetyl-7-methyl-5-oxooctanenitrile include other nitriles and ketones with similar functional groups, such as:
- 4-Acetyl-7-methyl-5-oxoheptanenitrile
- 4-Acetyl-7-methyl-5-oxononanitrile .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .
Propriétés
Numéro CAS |
90208-41-6 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-acetyl-7-methyl-5-oxooctanenitrile |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-11(14)10(9(3)13)5-4-6-12/h8,10H,4-5,7H2,1-3H3 |
Clé InChI |
YEULQPPSLZZGQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(CCC#N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
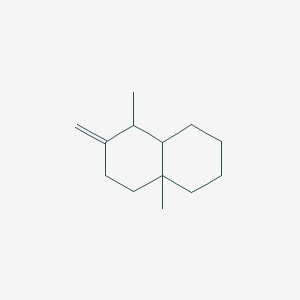
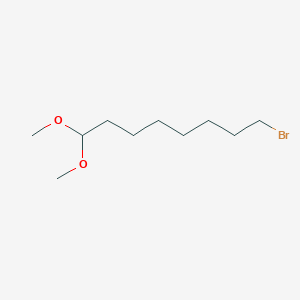
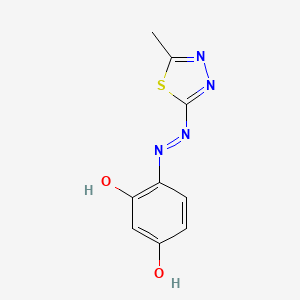

![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)

![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
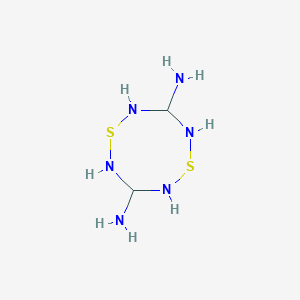
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

